5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol is a synthetic organic compound with the molecular formula C12H20O2. It is a derivative of octahydro-4,7-methano-1H-inden-5-ol, featuring an ethoxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol typically involves the following steps:
Starting Material: The synthesis begins with octahydro-4,7-methano-1H-inden-5-ol.
Ethoxymethylation: The key step involves the introduction of the ethoxymethyl group. This can be achieved through a reaction with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the ethoxymethyl group.
Wissenschaftliche Forschungsanwendungen
5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol involves its interaction with specific molecular targets and pathways. The ethoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-4,7-methano-1H-inden-5-ol: The parent compound without the ethoxymethyl group.
4,7-Methano-1H-indene, octahydro-: A structurally related compound with similar core structure but different functional groups.
4,7-Methano-5H-inden-5-one, octahydro-: Another related compound with a ketone functional group.
Uniqueness
5-(Ethoxymethyl)octahydro-4,7-methano-1H-inden-5-ol is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
34748-63-5 |
---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
8-(ethoxymethyl)tricyclo[5.2.1.02,6]decan-8-ol |
InChI |
InChI=1S/C13H22O2/c1-2-15-8-13(14)7-9-6-12(13)11-5-3-4-10(9)11/h9-12,14H,2-8H2,1H3 |
InChI-Schlüssel |
AZHWRHJDAMOKPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1(CC2CC1C3C2CCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.